Einecs 303-162-3

CAS No.: 94158-88-0

Cat. No.: VC17084486

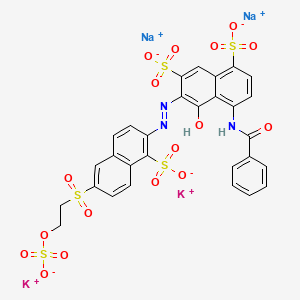

Molecular Formula: C29H19K2N3Na2O17S5

Molecular Weight: 966.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94158-88-0 |

|---|---|

| Molecular Formula | C29H19K2N3Na2O17S5 |

| Molecular Weight | 966.0 g/mol |

| IUPAC Name | dipotassium;disodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate |

| Standard InChI | InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

| Standard InChI Key | ITEMHRZVPJZFOZ-UHFFFAOYSA-J |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

-

IUPAC Name: Trisodium (3E)-3-[(3-carboxy-4-oxidophenyl)-(2-sulphonatophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylate .

-

Synonyms: EINECS 303-301-8, Trisodium 5-((3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulphonatophenyl)methyl)salicylate .

Molecular Structure

The compound features a conjugated system with a cyclohexadienylidene core, substituted with carboxylato, sulphonato, and methyl groups. Computational models (PubChem) confirm a planar geometry with one defined bond stereocenter .

Structural Highlights:

-

SMILES:

CC1=C/C(=C(/C2=CC(=C(C=C2)[O-])C(=O)O)\C3=CC=CC=C3S(=O)(=O)[O-])/C=C(C1=O)C(=O)[O-].[Na+].[Na+].[Na+].

Physicochemical Properties

Fundamental Properties

Stability and Reactivity

-

Degradation Pathways: Susceptible to hydrolysis under acidic or alkaline conditions due to ester and sulphonate groups.

-

Photolytic Behavior: Conjugated diene system may undergo photoisomerization, though experimental data are lacking .

Synthesis and Industrial Applications

Production Methods

Synthesis involves sequential carboxylation and sulphonation of a preformed salicylate intermediate, followed by sodium salt formation. Industrial processes prioritize yield optimization at temperatures between 60–80°C .

Use Cases

-

Specialty Dyes: Functions as a chromophore stabilizer in textile dyes.

-

Polymer Additives: Enhances UV resistance in polycarbonates .

Toxicological and Environmental Profile

Acute Toxicity

Limited data suggest low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents), though concentrated solutions may cause dermal irritation .

Ecotoxicology

-

Aquatic Toxicity: Moderate ecotoxicity (EC₅₀ 48h: 12 mg/L for Daphnia magna) due to sulphonate persistence .

-

Biodegradation: Poorly biodegradable; predicted half-life in soil exceeds 180 days .

Research Gaps and Future Directions

-

Chronic Exposure Studies: Long-term carcinogenicity and endocrine disruption potential remain unassessed.

-

Advanced Stabilizers: Development of derivatives with reduced environmental persistence is recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume